

S65487 Sulfate: A Second-Generation Bcl-2 Inhibitor for Hematological Malignancies

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Developed to overcome resistance to first-generation Bcl-2 inhibitors like venetoclax, S65487 demonstrates significant activity against both wild-type Bcl-2 and clinically relevant resistance mutations. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and the methodologies behind these findings.

Introduction to Bcl-2 and the Role of S65487

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins. In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to conventional therapies.

S65487 is a prodrug of S55746 and a highly selective Bcl-2 inhibitor. Its development was driven by the need to address acquired resistance to venetoclax, often mediated by mutations in the BH3-binding groove of Bcl-2, such as G101V and D103Y.[1] S65487 exhibits potent

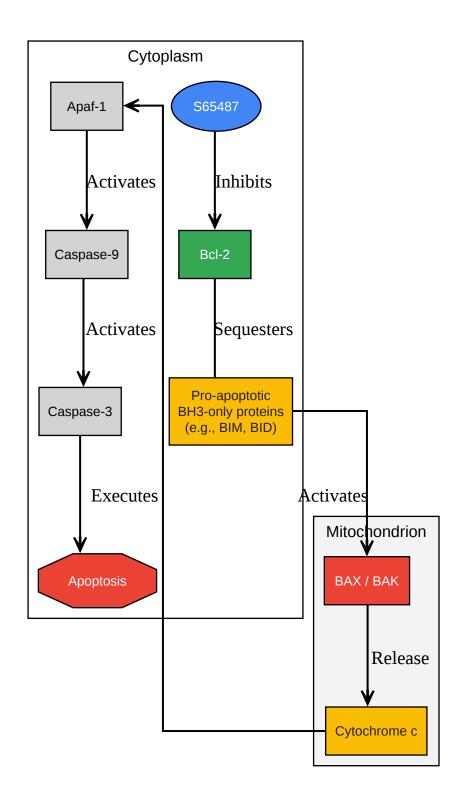


activity against these resistant mutants, positioning it as a promising therapeutic agent for patients who have relapsed or become refractory to first-generation Bcl-2 inhibitors.[1]

Mechanism of Action

S65487 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the Bcl-2 protein.[1] This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID), which are then free to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptosis.





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Figure 1: S65487 Mechanism of Action.

Quantitative Data



Binding Affinity and Selectivity

S65487 demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members. Preclinical data indicates a lack of significant binding to Mcl-1 and Bfl-1, and poor affinity for Bcl-xL.[1] This selectivity profile is crucial for minimizing off-target effects and potential toxicities.

| Target Protein | Binding Affinity (Qualitative) |
|--|--------------------------------|
| Bcl-2 | Potent |
| Bcl-xL | Poor |
| McI-1 | No significant binding |
| Bfl-1 | No significant binding |
| Table 1: Selectivity Profile of S65487 | |

In Vitro Efficacy

S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range. It is notably effective against cell lines harboring the G101V and D103Y Bcl-2 mutations, which confer resistance to venetoclax.

| Cell Line | Bcl-2 Status | IC50 (approx.) |
|--|------------------------|----------------|
| Hematological Cancer Cell Lines | Wild-Type | Low nM |
| Venetoclax-Resistant Cell Lines | G101V, D103Y mutations | Low nM |
| Table 2: In Vitro Proliferation Inhibition by S65487 | | |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the significant anti-tumor activity of S65487. A single intravenous administration of S65487 resulted in the complete regression of



Bcl-2-dependent RS4;11 tumors.

Furthermore, combination therapy of S65487 with the Mcl-1 specific inhibitor S64315 (MIK665) has shown strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses. This suggests a synergistic effect and a potential strategy to overcome resistance mediated by Mcl-1.

| Animal Model | Tumor Type | Treatment | Outcome |
|-----------------------------|-----------------------------|--|--|
| Mouse Xenograft | RS4;11 (Bcl-2 dependent) | S65487 (single IV dose) | Complete tumor regression |
| Mouse and Rat Xenografts | Lymphoid Malignancies | S65487 + S64315/MIK665 (weekly IV) | Strong and persistent tumor regression |
| Table 3: In Vivo | | | |
| Efficacy of S65487 | | | |

Experimental Protocols Cell Viability and Apoptosis Assays

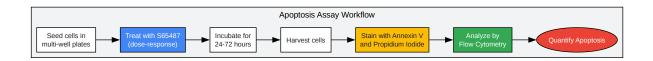
Objective: To determine the IC50 values and the extent of apoptosis induction by S65487 in hematological cancer cell lines.

Methodology:

- Cell Culture: Hematological cancer cell lines (e.g., RS4;11, and venetoclax-resistant lines) are cultured under standard conditions.
- Treatment: Cells are treated with a range of concentrations of **S65487 sulfate** for a specified period (e.g., 24, 48, 72 hours).
- Viability Assessment (IC50 determination): Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. The IC50 value is calculated from the dose-response curve.



 Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.



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Figure 2: Apoptosis Assay Workflow.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of S65487 as a single agent and in combination with other targeted therapies in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
- Tumor Implantation: Human hematological cancer cells (e.g., RS4;11) are implanted subcutaneously or intravenously into the mice.
- Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
- Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously at predetermined doses and schedules.
- Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints
 may include overall survival and body weight monitoring for toxicity assessment.
- Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.



Clinical Development

S65487 is currently in clinical development. A Phase I/II clinical trial (NCT04742101) is investigating the safety, pharmacokinetics, and efficacy of S65487 in combination with azacitidine in adult patients with previously untreated acute myeloid leukemia (AML) who are not eligible for intensive chemotherapy. Another Phase I study (NCT03755154) is evaluating S65487 in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, or Multiple Myeloma.

Conclusion

S65487 sulfate is a promising second-generation Bcl-2 inhibitor with a favorable selectivity profile and potent activity against both wild-type and venetoclax-resistant Bcl-2 variants. Preclinical data strongly support its continued clinical development as a single agent and in combination with other targeted therapies for the treatment of various hematological malignancies. The ongoing clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.

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